2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide
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Overview
Description
2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide is a complex organic compound characterized by its unique triazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 3-fluoro-4-methylphenyl acetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole or pyridine derivatives.
Scientific Research Applications
2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol: Known for its antibacterial and antifungal activities.
3,5-Di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine: Used in coordination chemistry and material science.
Uniqueness
2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide stands out due to its unique combination of triazole and pyridine rings, which confer specific biological activities and chemical reactivity. Its fluorinated phenyl group also enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
586993-26-2 |
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Molecular Formula |
C16H15FN6OS |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15FN6OS/c1-10-5-6-11(8-12(10)17)20-14(24)9-25-16-22-21-15(23(16)18)13-4-2-3-7-19-13/h2-8H,9,18H2,1H3,(H,20,24) |
InChI Key |
KNGLOTHZCAGGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)F |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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